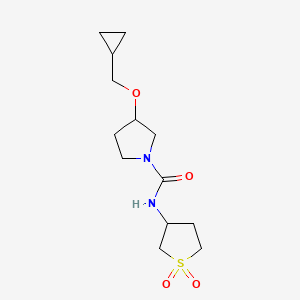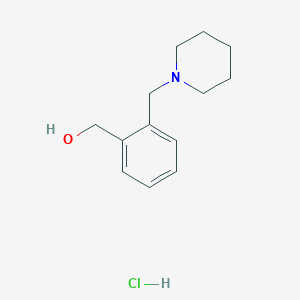
3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopropylmethoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C13H22N2O4S and its molecular weight is 302.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Potential Nootropic Agents
Research exploring the synthesis of various substituted pyrrolidines highlights their evaluation for nootropic (cognitive-enhancing) activity. This indicates a scientific interest in developing compounds with potential benefits for cognitive function and neurological health (Valenta, Urban, Taimr, & Polívka, 1994).
Anticonvulsant Properties
Studies on the structural analysis of anticonvulsant enaminones, which are structurally related to the chemical , contribute to understanding how certain chemical frameworks might influence neurological disorders. The investigation into their hydrogen bonding and molecular structure offers insights into designing compounds with potential anticonvulsant effects (Kubicki, Bassyouni, & Codding, 2000).
Biological Activity in Dyeing and Therapeutics
The synthesis of novel arylazothiazole disperse dyes containing selenium, which exhibit antimicrobial and antitumor activities, demonstrates the broader applicability of complex organic compounds in both therapeutic contexts and industrial applications, such as dyeing polyester fibers with biologically active substances (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).
Synthesis for Chemical Scaffolding
Research on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates discusses the creation of useful scaffolds for the development of highly functionalized isoxazoles. This area of study underlines the importance of pyrrolidine derivatives in creating complex molecular structures that could serve as the basis for a variety of scientific applications (Ruano, Fajardo, & Martín, 2005).
Antibacterial and Antioxidant Activities
The exploration of new chemical entities, such as 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids, illustrates the potential of structurally similar compounds to exhibit significant antibacterial, anti-inflammatory, and antioxidant activities. This research points towards the potential utility of such compounds in developing new therapeutic agents (Sribalan et al., 2016).
Propriétés
IUPAC Name |
3-(cyclopropylmethoxy)-N-(1,1-dioxothiolan-3-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4S/c16-13(14-11-4-6-20(17,18)9-11)15-5-3-12(7-15)19-8-10-1-2-10/h10-12H,1-9H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVONSGWLULAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)NC3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885929.png)
![N-(4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-3-methylphenyl)acetamide](/img/structure/B2885933.png)
![N-(naphthalen-1-yl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2885934.png)
![2-cyclopropyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2885936.png)
![1,7-dimethyl-3-(2-methylprop-2-en-1-yl)-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2885938.png)
![3-ethyl-8-(4-methoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885939.png)
![4-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(2-fluorophenyl)benzamide](/img/structure/B2885940.png)


![3-(4-bromophenyl)-6-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2885945.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-3-(2-chloro-6-fluorophenyl)propanamide](/img/structure/B2885948.png)
![(4-methyl-1,2,3-thiadiazol-5-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2885950.png)